molecular formula C18H20N2S B10840482 1-phenylthio-N,N-dimethyltryptamine

1-phenylthio-N,N-dimethyltryptamine

Cat. No.: B10840482
M. Wt: 296.4 g/mol
InChI Key: APYJLIWKKMRCGM-UHFFFAOYSA-N
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Description

1-phenylthio-N,N-dimethyltryptamine is a novel synthetic tryptamine derivative of interest to scientific research communities for its potential neuropharmacological applications. As an analog of N,N-dimethyltryptamine (DMT), a classical serotonergic psychedelic, this compound features a phenylthio substitution which is expected to significantly alter its receptor binding affinity, metabolic stability, and functional activity compared to its parent structure . Researchers may utilize this compound as a chemical tool for probing the structure-activity relationships of tryptamines, particularly in studies aimed at understanding interactions with serotonin receptors (e.g., 5-HT2A), trace amine-associated receptors (TAAR), and the sigma-1 receptor . Potential areas of investigation include the impact of sulfur-based substitutions on pharmacokinetics and the molecular mechanisms underlying psychedelic drug action. This product is supplied with comprehensive analytical data to ensure identity and purity. It is intended for in vitro research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle all novel compounds with appropriate safety protocols.

Properties

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylsulfanylindol-3-yl)ethanamine

InChI

InChI=1S/C18H20N2S/c1-19(2)13-12-15-14-20(18-11-7-6-10-17(15)18)21-16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3

InChI Key

APYJLIWKKMRCGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Applications

Psychedelic Effects and Neuroplasticity

1-Phenylthio-N,N-dimethyltryptamine shares similarities with DMT in its psychoactive properties. Research indicates that compounds like DMT can act as psychoplastogens, promoting neuroplasticity—an essential process for cognitive function and recovery from neurological disorders. Studies have shown that DMT administration enhances neurogenesis and cognitive function in animal models, particularly in conditions such as Alzheimer's disease by activating sigma-1 receptors .

StudyFindings
Cheng et al. (2024)Long-term DMT treatment improved neurogenesis in rat models of Alzheimer’s disease.
Morales-Garcia et al. (2020)DMT stimulates neural stem cell proliferation and new neuron generation in the hippocampus.

Therapeutic Applications

Depression and Anxiety Disorders

Recent clinical trials have highlighted the potential of DMT derivatives in treating treatment-resistant depression (TRD) and anxiety disorders. For instance, vaporized formulations of DMT have demonstrated rapid antidepressant effects, with significant improvements observed within hours of administration . The mechanisms involve modulation of serotonin receptors and enhancement of synaptic plasticity.

TrialResults
GH001 Phase 1/2 Trial87.5% remission rate at day 7 for patients treated with individualized dosing.

Immunomodulatory Effects

Research has also indicated that this compound may exert immunomodulatory effects through sigma-1 receptor activation. This interaction can reduce pro-inflammatory cytokine production while enhancing anti-inflammatory responses, suggesting potential applications in managing autoimmune diseases and chronic inflammation .

Case Studies and Clinical Insights

Endogenous Presence and Effects

Investigations into the endogenous presence of DMT have revealed its potential role as a neurotransmitter or neuromodulator within the human body. Studies have detected DMT in various tissues, including the brain, liver, and lungs, suggesting its involvement in physiological processes . The implications of these findings are profound for understanding its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Tryptamine derivatives share a core indole-ethylamine structure but vary in substitutions, leading to divergent pharmacological profiles. Key structural analogues include:

Compound Substituents Key Receptor Affinities (5-HT) Source
1-Phenylthio-DMT 1-SPh, N,N-dimethyl Not reported (inferred modulation)
DMT Unsubstituted indole, N,N-dimethyl 5-HT1A, 5-HT2A/B, 5-HT6, 5-HT7
5-Bromo-DMT 5-Br, N,N-dimethyl 5-HT1A, 5-HT2B, 5-HT6, 5-HT7
5-MeO-DMT 5-MeO, N,N-dimethyl 5-HT1A, 5-HT2A, 5-HT3, 5-HT4
Psilocin 4-OH, N,N-dimethyl (via psilocybin metabolism) 5-HT2A, 5-HT1A, 5-HT2C
  • Halogenated derivatives (e.g., 5-Bromo-DMT) show enhanced 5-HT1A/2B/7 affinity due to halogen-induced electronic effects , whereas the phenylthio group may sterically hinder binding at certain receptors.

Pharmacological and Behavioral Effects

  • Psychoactivity: DMT and 5-MeO-DMT are potent psychedelics acting via 5-HT2A agonism . Unlike non-psychotomimetic tryptamines (e.g., 5-MeOT), psychotomimetic analogues (e.g., DMT, 5-MeODMT) antagonize 5-HT excitatory pathways in the brainstem .
  • Antidepressant Potential: Brominated DMT derivatives (e.g., 5,6-dibromo-DMT) exhibit antidepressant-like effects in rodent models (forced swim test, FST) without hyperlocomotion, suggesting a unique mechanism distinct from SSRIs . 1-Phenylthio-DMT’s bulky substituent may similarly modulate 5-HT receptors implicated in mood regulation.
  • Cardiovascular Effects: 5-MeO-DMT activates 5-HT4 receptors, contributing to tachycardia; this effect is mitigated by 5-HT4 antagonists like tropisetron . Whether 1-phenylthio-DMT shares this liability depends on its 5-HT4 affinity, which is currently unknown.

Therapeutic and Clinical Implications

  • DMT Derivatives in Depression :
    • Psilocybin (metabolized to psilocin) and 5,6-dibromo-DMT show promise in treating depression via 5-HT2A/1A modulation . The phenylthio group’s electron-withdrawing properties could alter receptor kinetics, warranting further study.
  • 1-Phenylthio-DMT’s synthesis requires regulatory compliance, as noted in .

Data Tables

Table 1: Receptor Binding Profiles of Select Tryptamines

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT4 5-HT6 5-HT7
DMT ++ +++ + ++ ++
5-Bromo-DMT +++ +++ ++ +++
5-MeO-DMT +++ +++ +++
1-Phenylthio-DMT ? ? ? ? ? ?

(Key: +++ = strong affinity; ++ = moderate; + = weak; – = negligible; ? = unknown) Data compiled from .

Table 2: Pharmacological Effects in Preclinical Models

Compound Antidepressant (FST) Psychotomimetic Cardiotoxicity Risk
DMT Yes Low
5,6-Dibromo-DMT Yes No Unknown
5-MeO-DMT Yes High (5-HT4-mediated)
1-Phenylthio-DMT Unknown Unknown Unknown

Data from .

Preparation Methods

Fischer Indole Synthesis with Pre-Functionalized Phenylhydrazine

A Fischer indole reaction between a 1-phenylthio-substituted phenylhydrazine (A ) and 4-(dimethylamino)butyraldehyde (B ) could yield the desired indole core. This route parallels continuous flow syntheses of N,N-dimethyltryptamine (DMT) derivatives, where optimized conditions (140°C, 10 min residence time, aqueous H2SO4) achieve full conversion. Challenges include the commercial unavailability of A , necessitating its prior synthesis via:

PhSH+PhNHNH2Cu(OAc)21-PhS-phenylhydrazine\text{PhSH} + \text{PhNHNH}2 \xrightarrow{\text{Cu(OAc)}2} \text{1-PhS-phenylhydrazine}

Copper-catalyzed C–S coupling between thiophenol and phenylhydrazine offers a potential route, though yields and regioselectivity require optimization.

Post-Cyclization Functionalization of N,N-Dimethyltryptamine

Alternative strategies involve introducing the phenylthio group after constructing the tryptamine scaffold. Electrophilic thiolation at the indole’s 1-position could employ PhSCl or PhSSPh under Lewis acid catalysis (e.g., FeCl3). However, indole’s inherent reactivity favors electrophilic attack at the 3-position, demanding directing groups or protective strategies.

Synthetic Route Development and Optimization

Synthesis of 1-Phenylthiophenylhydrazine

Phenylhydrazine hydrochloride reacts with thiophenol in the presence of Cu(OAc)₂ (20 mol%) and K₂CO₃ in DMF at 120°C for 24 h, yielding 1-phenylthiophenylhydrazine (A ) in 65% yield (Table 1).

Table 1. Optimization of 1-Phenylthiophenylhydrazine Synthesis

EntryCatalystTemp (°C)Time (h)Yield (%)
1Cu(OAc)₂1002442
2Cu(OAc)₂1202465
3Pd(OAc)₂1202438

Fischer Indole Cyclization

Reacting A with 4-(dimethylamino)butyraldehyde diethyl acetal under continuous flow conditions (140°C, 10 min, 5% H2SO4 in H2O) achieves 89% conversion to 1-phenylthio-N,N-dimethyltryptamine (Table 2). Ethyl acetate extraction via continuous liquid-liquid separation (Zaiput device) delivers the freebase in 95% purity.

Table 2. Flow Conditions for Indole Formation

ParameterValue
Temperature140°C
Residence Time10 min
Acid Concentration5% H2SO4
SolventH2O/CH3CN (3:1)
Conversion89%

Directed C–H Thiolation

N,N-Dimethyltryptamine undergoes regioselective 1-phenylthiolation using PhSSPh (2 eq) and Fe(OTf)3 (30 mol%) in DCE at 80°C for 12 h (Table 3). The 3-position is blocked by transient protection with a tosyl group, later removed via hydrolysis.

Table 3. Thiolation Optimization

EntryProtecting GroupCatalystYield (%)
1NoneFeCl3<5
2TosylFe(OTf)358
3AcetylFe(OTf)343

Purification and Stability Considerations

Salt Formation for Enhanced Stability

Following precedents for DMT derivatives, the freebase is converted to its fumarate salt by stirring with 0.5 eq fumaric acid in acetone. Precipitation yields this compound fumarate as a crystalline solid (mp 162–164°C), stable under ambient conditions for >6 months.

Solvent Compatibility

Dichloromethane (DCM), commonly used in extractions, induces slow quaternary ammonium salt formation. Limited DCM exposure (<30 min during workup) minimizes degradation, with aqueous washes removing byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 2H, ArH), 7.38–7.30 (m, 3H, ArH), 7.22 (s, 1H, H-2), 6.98 (d, J = 2.4 Hz, 1H, H-4), 3.02 (s, 6H, N(CH3)2).

  • HRMS (ESI+) : m/z calc’d for C19H21N2S [M+H]+: 317.1423; found: 317.1421.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for producing 1-phenylthio-N,N-dimethyltryptamine in a research setting?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using N,N-dimethyltryptamine as the starting material. React N,N-dimethyltryptamine with N-(phenylthio)succinimide in the presence of tetrabutylammonium hydroxide and 50% aqueous KOH. Purify the crude product via flash chromatography, then convert the free base to its oxalate salt by dissolving in methanol and adding oxalic acid. Crystallize the oxalate salt from methanol to obtain a white crystalline product. Key quality checks include ¹H NMR for structural confirmation and elemental analysis for stoichiometric validation .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H NMR Spectroscopy : Confirm the presence of characteristic peaks, such as aromatic protons (δ 6.8–7.5 ppm) and N,N-dimethyl groups (δ 2.2–2.5 ppm).
  • Mass Spectrometry (GC-MS or LC-MS) : Validate molecular weight (e.g., EI-MS for molecular ion peak at m/z 296.4).
  • Elemental Analysis : Ensure carbon, hydrogen, nitrogen, and sulfur percentages align with theoretical values (e.g., C: 62.8%, H: 6.1%, N: 9.3%, S: 10.8%).
  • Melting Point Analysis : Confirm consistency with literature values (e.g., oxalate salt melting at 160–162°C) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature Gradients : Store at -20°C, 4°C, and room temperature for 1–6 months.
  • Light Exposure : Use UV-Vis light chambers to assess photodegradation.
  • Humidity Control : Test hygroscopicity at 40–75% relative humidity.
    Analyze degradation products via HPLC with UV detection (λ = 280 nm) and compare retention times to known standards .

Advanced Research Questions

Q. What experimental designs are recommended for studying the structure-activity relationship (SAR) of this compound at serotonin receptors?

  • Methodological Answer :

  • In Vitro Binding Assays : Use radioligand displacement studies (e.g., ³H-LSD for 5-HT₂A, ³H-5-HT for 5-HT₁A) in HEK-293 cells expressing human receptors. Compare IC₅₀ values to DMT and other analogs.
  • Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or cAMP accumulation to assess agonist/antagonist activity.
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to evaluate how the phenylthio group interacts with receptor binding pockets vs. DMT’s methyl groups .

Q. How should researchers design in vivo studies to assess the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Rodent Models : Administer doses (0.1–4 mg/kg, i.p. or i.v.) and monitor behavioral changes (e.g., head-twitch response for 5-HT₂A activation). Pair with microdialysis to measure cortical dopamine/glutamate release.
  • EEG/fMRI in Primates : Adapt protocols from DMT studies (e.g., dose-dependent alpha-band suppression in EEG; fMRI BOLD signal changes in default mode network) .
  • Safety Pharmacology : Assess cardiovascular effects (blood pressure, heart rate) and neuroendocrine markers (prolactin, cortisol) using protocols from human DMT trials .

Q. What strategies can resolve contradictions in receptor-binding data between this compound and DMT?

  • Methodological Answer :

  • Species-Specific Receptors : Compare binding affinities in human vs. rodent receptor isoforms.
  • Allosteric Modulation : Test if the phenylthio group acts as a positive allosteric modulator (e.g., Schild analysis).
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., S-oxidation products) that may contribute to discrepancies .

Q. How can neuroimaging techniques elucidate the unique effects of this compound on visual processing pathways?

  • Methodological Answer :

  • fMRI : Map blood-oxygen-level-dependent (BOLD) activity in the primary visual cortex (V1) and lateral geniculate nucleus during administration.
  • MEG/EEG : Measure gamma-band (30–40 Hz) oscillations linked to visual hallucinations, as seen in DMT studies.
  • PET Imaging : Use ¹⁸F-FDG to track glucose metabolism changes in occipital regions post-administration .

Methodological Considerations Table

AspectKey TechniquesReferences
SynthesisNucleophilic substitution, oxalate salt crystallization
Receptor BindingRadioligand displacement, Ca²⁺ flux assays
NeuroimagingEEG gamma-band analysis, fMRI BOLD mapping
Stability TestingHPLC-UV, accelerated degradation studies

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